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Compound of Interest

Compound Name: Iritone

Cat. No.: B1232678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The field of natural product synthesis and modification continues to be a cornerstone of drug

discovery, offering complex scaffolds that can be tailored for therapeutic purposes. Within this

landscape, Iritone, a member of the ionone family, presents a compelling starting point for the

development of novel bioactive molecules. This technical guide provides an in-depth look at the

foundational chemistry of Iritone, its known biological activities, and a prospective roadmap for

the discovery and characterization of novel Iritone-based compounds.

Core Characteristics of the Iritone Scaffold
Iritone, chemically known as (E)-4-(2,4,6-trimethylcyclohex-3-en-1-yl)but-3-en-2-one, is a C13

monoterpenoid ketone.[1] Its structure is characterized by a substituted cyclohexene ring

coupled to an α,β-unsaturated ketone side chain, which serves as a reactive handle for

chemical modification.[1]

Physicochemical Properties
A clear understanding of Iritone's physicochemical properties is essential for its use in

synthetic chemistry and biological assays. Key quantitative data are summarized below.
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Property Value Source

Molecular Formula C₁₃H₂₀O [1][2]

Molecular Weight 192.3 g/mol [1][2]

logKow (Octanol-Water

Partition Coefficient)
4.26 (Calculated) [1]

Stereocenters 3 [2]

E/Z Centers 1 [2]

Table 1: Physicochemical properties of Iritone.

Synthetic Pathways and Potential Modifications
The industrial synthesis of Iritone typically involves the condensation of iso-Cyclocitral with

acetone.[3] The real potential for drug discovery, however, lies in the derivatization of the

Iritone core. The presence of an activated double bond in the butenone moiety makes it

amenable to several classes of chemical reactions.[1]

Key Experimental Protocols for Derivatization
The following are generalized protocols for key reactions that can be applied to the Iritone
scaffold to generate novel derivatives.

2.1.1 Michael Addition

The conjugated system of Iritone is a prime target for Michael-type addition reactions, allowing

for the introduction of a wide range of nucleophiles at the β-carbon position.

Protocol:

Dissolve Iritone (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF).

Add the desired nucleophile (e.g., a thiol, amine, or carbanion; 1.1-1.5 equivalents).
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Introduce a catalytic amount of a suitable base (e.g., triethylamine, DBU) to facilitate the

reaction.

Stir the reaction mixture at room temperature until completion, monitored by TLC or LC-

MS.

Quench the reaction with a saturated aqueous solution of NH₄Cl.

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over

anhydrous Na₂SO₄, and concentrate under reduced pressure.

Purify the crude product via column chromatography.

2.1.2 Reduction of the Ketone

Selective reduction of the ketone to a secondary alcohol can significantly alter the polarity and

hydrogen bonding potential of the molecule.

Protocol:

Dissolve Iritone (1 equivalent) in methanol or ethanol at 0°C.

Add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.1 equivalents),

portion-wise.

Allow the reaction to stir at 0°C and then warm to room temperature over 1-2 hours.

Monitor the reaction for the disappearance of the starting material by TLC.

Carefully add acetone to quench any excess NaBH₄.

Remove the solvent under reduced pressure.

Add water and extract the product with an organic solvent.

Dry the organic layer, concentrate, and purify the resulting alcohol by chromatography.

2.1.3 Epoxidation of the Cyclohexene Double Bond
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Targeting the cyclohexene ring's double bond via epoxidation can introduce a reactive epoxide

group for further functionalization.

Protocol:

Dissolve Iritone (1 equivalent) in a chlorinated solvent like dichloromethane (DCM).

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.2

equivalents), at 0°C.

Stir the mixture, allowing it to slowly warm to room temperature.

Monitor the reaction by TLC.

Upon completion, wash the reaction mixture with a saturated aqueous solution of NaHCO₃

to remove excess acid.

Extract the aqueous layer with DCM.

Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify the

epoxide product.

Biological Activity and Potential Therapeutic
Applications
While research on Iritone itself is limited, the broader ionone class, to which it belongs, has

demonstrated a range of biological activities, suggesting a promising future for novel Iritone-

based compounds. Ionones have been investigated for their anti-inflammatory, antimicrobial,

and anticancer properties.[4][5]

Known Biological Data for Iritone
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Assay Result Animal Model Source

Acute Toxicity
LD₅₀: 2000 - 10000

mg/kg
Animal Models [1]

Genotoxicity
No significant effects

in vitro
Not Applicable [1]

CNS Effects
Sedative effects upon

inhalation
Not Specified [1]

Table 2: Summary of reported biological activities for Iritone.

Postulated Signaling Pathway Involvement
Based on studies of related terpenoids and ionones, novel Iritone derivatives could potentially

modulate key cellular signaling pathways implicated in cancer and inflammation.[4] For

instance, β-ionone has been shown to influence the expression of cell cycle regulatory proteins

and pro-inflammatory mediators.[4] A hypothetical workflow for investigating the mechanism of

action of a novel Iritone derivative is presented below.
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Hypothetical Workflow for MoA Study
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In Vivo Model
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Click to download full resolution via product page

Caption: A logical workflow for identifying the mechanism of action of a novel compound.

Further investigation into how these compounds interact with specific targets, such as the

olfactory receptor OR51E2 which is activated by β-ionone, could reveal novel therapeutic

avenues.[4]
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Potential Iritone Derivative Signaling Cascade
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Caption: A hypothetical signaling pathway modulated by an Iritone derivative.

Conclusion and Future Directions
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Iritone serves as a readily accessible and chemically versatile scaffold for the development of

novel compounds. Its core structure, combined with the known biological activities of the wider

ionone family, provides a strong rationale for its exploration in drug discovery programs. Future

research should focus on the systematic synthesis of Iritone derivative libraries and their

subsequent screening in robust biological assays to identify lead compounds for inflammation,

infectious diseases, and oncology. Detailed structure-activity relationship (SAR) studies will be

crucial in optimizing the potency and selectivity of these novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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